

The Selectivity Profile of JG26: An In-depth Technical Guide

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Compound of Interest

Compound Name: JG26
Cat. No.: B10779992

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This technical guide provides a comprehensive overview of the selectivity profile of **JG26**, a potent inhibitor of the A Disintegrin and Metalloproteinase (ADAM) family. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and presents visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of **JG26**'s mechanism of action.

Core Data Presentation: Inhibitor Selectivity

The inhibitory activity of **JG26** has been quantified against a panel of ADAMs and Matrix Metalloproteinases (MMPs). The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values, providing a clear comparison of its potency and selectivity.

Target Enzyme	IC50 (nM)	Reference
ADAM17	1.9	[1][2][3]
ADAM8	12	[1][2][3]
ADAM10	150	[1][2][3]
MMP-12	9.4	[1][2][3]
MMP-14	19,500	[4]
MMP-9	1630	[4]
MMP-2	240	[4]
MMP-1	> 500,000	[4]

Key Findings: **JG26** demonstrates high potency against ADAM17 with an IC50 value in the low nanomolar range. It exhibits a notable degree of selectivity for ADAM17 over ADAM10, with approximately 79-fold greater potency. While also showing activity against ADAM8 and MMP-12, its inhibitory effect on other tested MMPs is significantly lower, indicating a favorable selectivity profile for ADAM17.

Experimental Protocols

The determination of the inhibitory activity of **JG26** is primarily conducted through fluorometric assays. The following methodologies are representative of the protocols used to obtain the IC50 values.

Fluorometric Enzymatic Assay for ADAM17 and ADAM10

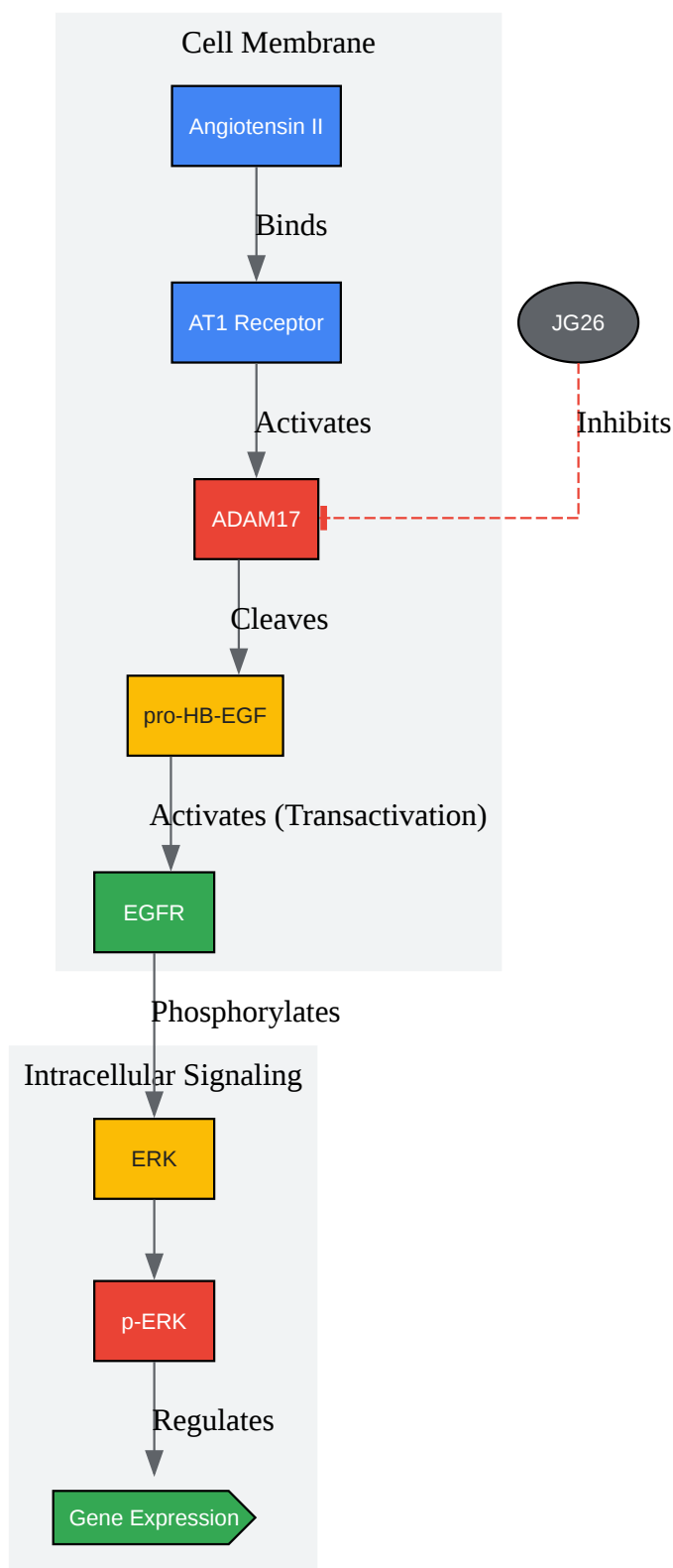
This assay quantifies the inhibitory effect of **JG26** on the enzymatic activity of recombinant human ADAM17 and ADAM10.

- Principle: The assay utilizes a fluorogenic peptide substrate that, upon cleavage by the enzyme, releases a fluorescent signal. The reduction in fluorescence in the presence of the inhibitor is proportional to its inhibitory activity.
- Materials:

- Recombinant human ADAM17 and ADAM10
- Fluorogenic peptide substrate
- Assay Buffer (for ADAM17): 50 mM Tris (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij 35.[4]
- Assay Buffer (for ADAM10): 25 mM Tris (pH 9), 25 μM ZnCl₂, 0.005% Brij-35.[4]
- **JG26** stock solution (e.g., 10 mM in DMSO)
- 96-well microtiter plates (black)
- Procedure:
 - Prepare serial dilutions of **JG26** in the appropriate assay buffer.
 - In a 96-well plate, add the diluted inhibitor solutions.
 - Add the activated enzyme solution (e.g., 5.0 nM for ADAM17, 20 nM for ADAM10) to each well containing the inhibitor and incubate.[4]
 - ADAM17 incubation: 30 minutes at 37°C.[4]
 - ADAM10 incubation: 1 hour at 37°C.[4]
 - Initiate the reaction by adding the fluorogenic substrate to each well.
 - Monitor the fluorescence intensity over time using a microplate reader.
 - Calculate the initial velocity of the reaction for each inhibitor concentration.
 - The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4]

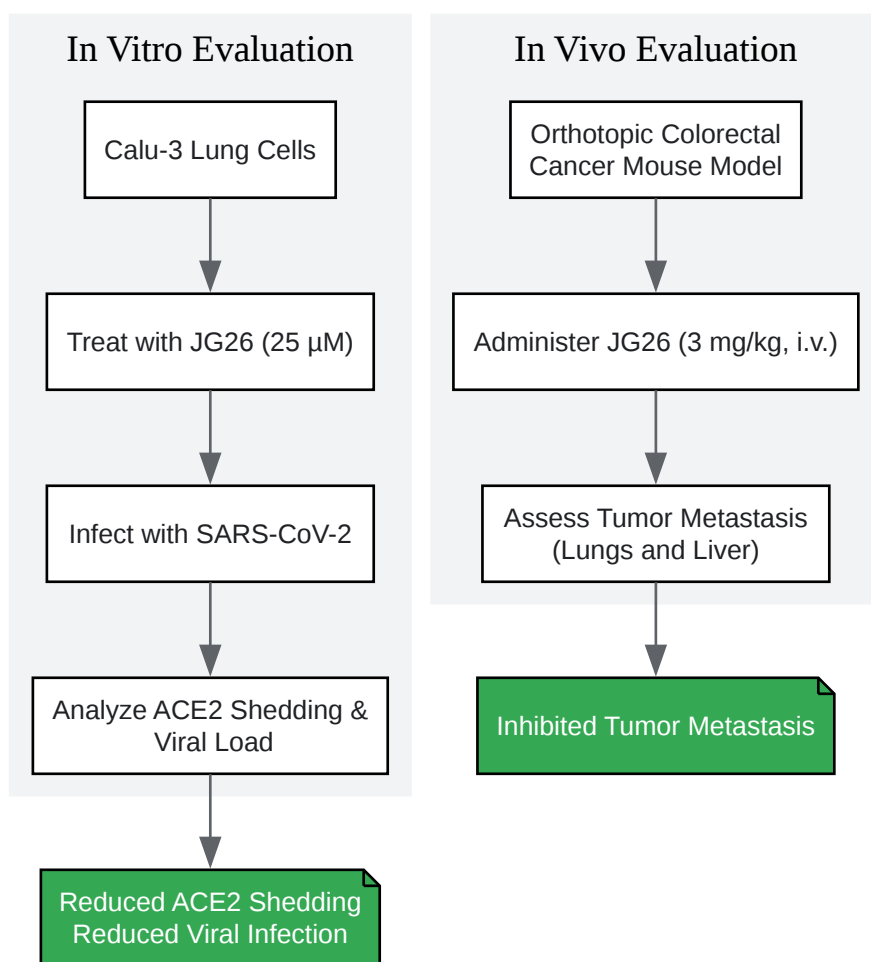
Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the biological context of **JG26**'s activity, the following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway affected by this inhibitor and a typical experimental workflow for its evaluation.



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Caption: **JG26** Inhibition of Angiotensin II-Induced EGFR Transactivation Pathway.



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